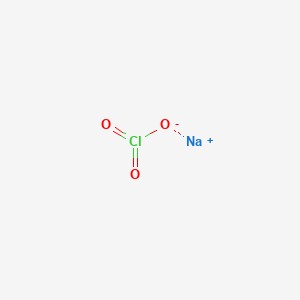
Sodium chlorate
Vue d'ensemble
Description
Sodium chlorate is a powerful oxidizing agent produced industrially by the electrolysis of sodium chloride solutions . It is a white crystalline solid form of cubic crystals with hygroscopicity . It decomposes slowly at about 300°C to oxygen and salt .
Synthesis Analysis
The commercial-scale synthesis of sodium chlorate is mainly based on the electrolysis of a hot sodium chloride solution . The process comprises two major sections: electrolysis and sodium chlorate recovery . In the electrolysis section, a brine solution is prepared from sodium chloride raw material and process water . The purified, acidified solution is then electrolyzed . At the anodes, chlorine atoms generated from the electrolysis combine with water and free ions to form hypochlorous acid and sodium hypochlorite . Hypochlorous acid and sodium hypochlorite then react to form sodium chlorate .Molecular Structure Analysis
The molecule has a structure where chlorine is surrounded by three oxygen atoms in a trigonal planar arrangement and one sodium atom is bonded to one of the oxygen atoms . The molecule is ionic in nature, with the sodium atom having a positive charge and the chlorine and oxygen atoms having a negative charge .Chemical Reactions Analysis
Sodium Chlorate reacts with potassium bromide and hydrochloric acid forms potassium chloride, sodium chloride, bromine, and water . It also reacts with potassium iodide and hydrochloric acid forms sodium chloride, potassium chloride, iodine, and water .Physical And Chemical Properties Analysis
Sodium chlorate is odorless and appears as a pale yellow to white crystalline solid . It has a density of 2.5 g/cm³, a molecular weight of 106.44 g/mol, a boiling point of 300–400 °C, and a melting point of 248–261 °C . It is soluble in water and glycerol .Applications De Recherche Scientifique
Herbicide
Sodium chlorate is a widely used non-selective herbicide . It is absorbed through the roots and is phytotoxic to all parts of a green plant . In regions of frequent summer rains, freezing winters, and relatively shallow soils, the chlorates have been notably effective as herbicides .
Water Disinfectant Byproduct
Sodium chlorate is also generated as a byproduct during disinfection of drinking water by chlorine dioxide . However, it’s important to note that it can induce oxidative stress in human erythrocytes, which results in extensive membrane damage and lowers the antioxidant response .
Oxidizing Agent in Laboratories
In various laboratory experiments and research studies, sodium chlorate is often used as a source of chlorine dioxide gas or as an oxidizing agent in chemical reactions .
Food Safety Strategy
An experimental product containing sodium chlorate has been investigated in recent years as a pre-harvest food safety strategy to reduce Salmonella . These bacteria can reduce nitrate to nitrite through the membrane bound enzyme nitrate reductase which also has the ability to reduce chlorate to the cytotoxic end-product chlorite .
Production of Other Chemicals
Sodium chloride is a raw material in the production of many chemicals, including chlorine, caustic soda (sodium hydroxide), synthetic soda ash (sodium carbonate), sodium chlorate, sodium sulfate, and metallic sodium .
Bleaching Agent
Sodium chlorate and its derivatives are products of the electrolysis of salt. The characteristic applications of chlorine and some other products are in bleaching .
Mécanisme D'action
Target of Action
Sodium chlorate (NaClO₃) is a non-selective herbicide, meaning it is phytotoxic to all green plant parts . It can also kill plants through root absorption .
Mode of Action
Sodium chlorate acts as an oxidizing agent . When it comes into contact with a target, it can oxidize the target substance, leading to changes in its chemical structure and function . For example, in the case of hydrochloric acid (HCl), sodium chlorate oxidizes HCl to produce either hypochlorous acid (HOCl) or chlorine gas (Cl₂), depending on the pH .
Biochemical Pathways
Sodium chlorate can affect various biochemical pathways. For instance, it can generate reactive oxygen species and induce oxidative damage in human erythrocytes . This suggests that sodium chlorate can induce oxidative stress, leading to alterations in cellular metabolism . In bacteria like Escherichia coli, sodium chlorate can influence growth patterns, biofilm formation, oxidative stress resistance, and motile ability . It can also affect energy metabolism, influencing glucose consumption, glycogen accumulation, and trehalose content .
Pharmacokinetics
One study on beef cattle suggests that sodium chlorate can be absorbed and metabolized in the rumen, a part of the digestive system .
Result of Action
The action of sodium chlorate can lead to various molecular and cellular effects. For instance, it can cause hemolysis, increase methemoglobin levels, and reduce methemoglobin reductase activity in human erythrocytes . It can also cause significant oxidative damage, leading to increased protein oxidation and lipid peroxidation, and decreased reduced glutathione and total sulfhydryl content .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium chlorate. For example, its herbicidal action can be affected by the type of plant and the specific environmental conditions . Moreover, sodium chlorate can be toxic to the environment, and its use can lead to increased chlorine/chloride concentration in the soil, which can be harmful to certain plant species . Additionally, when sodium chlorate reaches the sewer/drainage system and is exposed to aqueous media such as wastewater, it can form various disinfection by-products (DBPs), depending on the concentrations of natural organic matter, inorganics, and anthropogenic pollutants present .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;chlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHUMGUJCQRKBT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaClO3, ClNaO3 | |
| Record name | SODIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM CHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium chlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_chlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026025 | |
| Record name | Sodium chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium chlorate appears as an odorless pale yellow to white crystalline solid. It is appreciably soluble in water and heavier, so may be expected to sink and dissolve at a rapid rate. Although it is not itself flammable, the solid product and even 30% solutions in water are powerful oxidizing agents. Contact with wood, organic matter, ammonium salts, sulfur, sulfuric acid, various metals, and other chemicals may result in fires or explosions, particularly if any solid materials are finely divided. Excessive heat, as in fires, may cause evolution of oxygen gas that may increase the intensity of fires and may also result in explosions. Mixtures with combustible materials are very flammable and may be ignited by friction. It is used for making herbicides, explosives, dyes, matches, inks, cosmetics, pharmaceuticals, defoliants, paper, and leather., Dry Powder; Dry Powder, Liquid; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Colorless or white odorless solid; [Merck Index] Slightly hygroscopic; [CHEMINFO] Colorless or light yellow granules; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS OR WHITE GRANULES. | |
| Record name | SODIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloric acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium chlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7089 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM CHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
100 g/100 g water at 25 °C; slightly soluble in ethanol, Sodium chloride diminishes solubility in water, 790 g/L (in water) at 0 °C; 2300 g/L (in water) at 100 °C; in 90% alcohol 16 g/kg; soluble in glycerol, Solubility in water, g/100ml at 20 °C: 100 | |
| Record name | SODIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.49 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.5 g/cu cm, 2.5 g/cm³ | |
| Record name | SODIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Negligible at room temperature | |
| Record name | SODIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: sodium chloride and chromium | |
| Record name | SODIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium Chlorate | |
Color/Form |
Colorless cubic crystals, Colorless crystals or granules | |
CAS RN |
7775-09-9, 9011-70-5 | |
| Record name | SODIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium chlorate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polybor-chlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloric acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium chlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T95DR77GMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
478 °F (USCG, 1999), 248 °C | |
| Record name | SODIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sodium chlorate?
A1: The molecular formula of sodium chlorate is NaClO3. Its molecular weight is 106.44 g/mol.
Q2: Is there any spectroscopic data available for sodium chlorate?
A2: Yes, researchers have investigated the far UV optical activity of sodium chlorate, including its optical rotatory dispersion (ORD) and circular dichroism (CD). [] These spectroscopic techniques provide insights into the chiral nature of the compound.
Q3: Are there any advantages of using magnesium or calcium chlorate over sodium chlorate as herbicides?
A4: Both magnesium and calcium chlorate are less likely to create a fire hazard compared to sodium chlorate, as they are hygroscopic and remain moist on plant leaves for longer periods. [] This suggests potential efficacy under a wider range of weather conditions, particularly in semi-arid environments. []
Q4: Can sodium chlorate be used in the production of other chemicals?
A5: Yes, sodium chlorate is a key raw material in the production of chlorine dioxide, a bleaching agent widely used in the pulp and paper industry. [] It's also utilized in perchloric salt and uranium production. []
Q5: How does sodium chlorate contribute to the production of chlorine dioxide?
A6: Sodium chlorate reacts with a reducing agent (such as methanol or hydrogen peroxide) in the presence of sulfuric acid to produce chlorine dioxide. [, ] The reaction conditions, including temperature, reagent concentrations, and pressure, influence the conversion ratio and purity of the chlorine dioxide produced. []
Q6: How is sodium chlorate typically quantified in a complex production solution?
A7: A common method involves separating manganese dioxide precipitation followed by titration with potassium dichromate. [] This technique helps minimize interference from other components in the solution.
Q7: What are the known toxic effects of sodium chlorate?
A8: Sodium chlorate is toxic when ingested, and high doses can be fatal. [, ] It can cause methemoglobinemia, a condition that disrupts oxygen transport in the blood. [] Other reported effects include nausea, vomiting, cyanosis, abdominal pain, diarrhea, and dyspnea. []
Q8: What happens to sodium chlorate when ingested by animals?
A9: When orally ingested by livestock, sodium chlorate is rapidly metabolized, primarily into chloride ions. [] Chlorite has not been detected in the tissues or excreta of dosed animals. [] Elimination occurs primarily through urine. []
Q9: Are there long-term effects associated with sodium chlorate exposure?
A10: Studies in rats have shown that chronic exposure to sodium chlorate in drinking water can lead to an increased incidence of follicular cell hypertrophy and cancer of the thyroid gland. []
Q10: What are the environmental concerns associated with sodium chlorate use?
A11: The release of sodium chlorate into the environment, especially aquatic ecosystems, raises concerns. While rapid dilution occurs in open sea conditions, discharges in harbour areas are prohibited in some regions. [] Further research is needed to assess the potential for bioaccumulation and long-term ecological effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



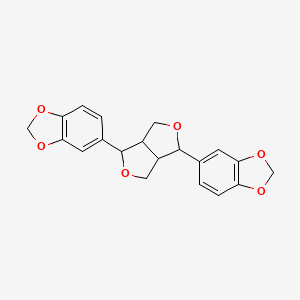
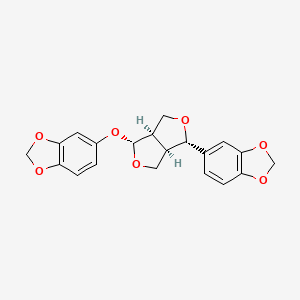
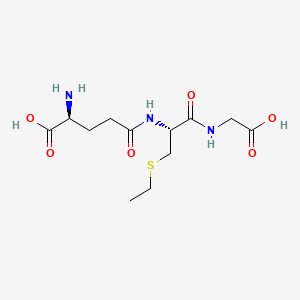

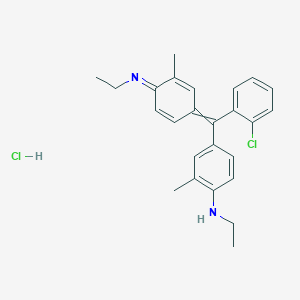
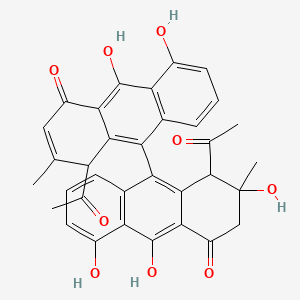

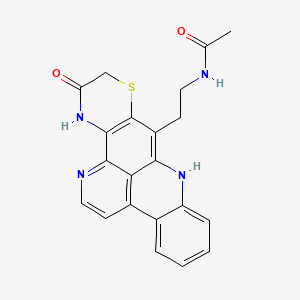
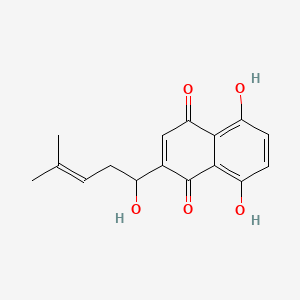

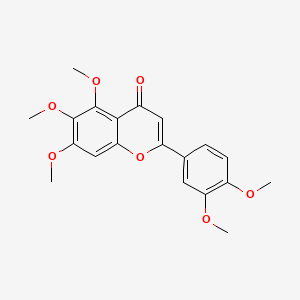

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)
![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)